![molecular formula C16H11N3OS B293045 13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione](/img/structure/B293045.png)
13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents. Heating the mixture with sodium methoxide (MeONa) at reflux in butanol (BuOH) can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activities.
Mecanismo De Acción
The mechanism of action of 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione involves its interaction with specific molecular targets and pathways. For example, derivatives of pyridopyrimidines have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation . The compound may exert its effects by binding to these enzymes and inhibiting their activity, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- Furo[2,3-e]imidazo[1,2-c]pyrimidine
- Furo[2,3-e]pyrimido[1,2-c]pyrimidine
Uniqueness
9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4(3H)-thione is unique due to its specific structural features, which confer distinct biological activities
Propiedades
Fórmula molecular |
C16H11N3OS |
|---|---|
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione |
InChI |
InChI=1S/C16H11N3OS/c1-9-7-11(10-5-3-2-4-6-10)19-15-12(9)13-14(20-15)16(21)18-8-17-13/h2-8H,1H3,(H,17,18,21) |
Clave InChI |
CWHSYSSDRUXETD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292963.png)
![Ethyl 4,6-diphenyl-3-[(4-toluidinocarbonyl)amino]furo[2,3-b]pyridine-2-carboxylate](/img/structure/B292966.png)
![2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292967.png)
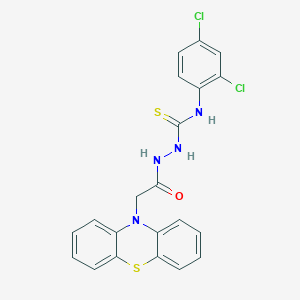
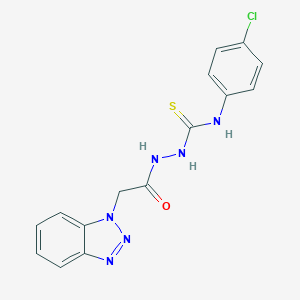
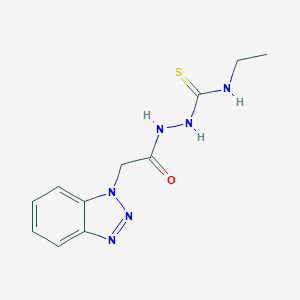
![Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B292973.png)
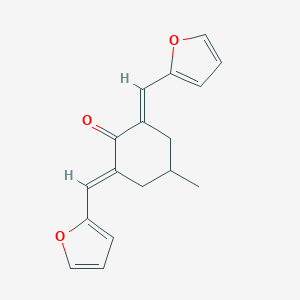
![1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea](/img/structure/B292985.png)
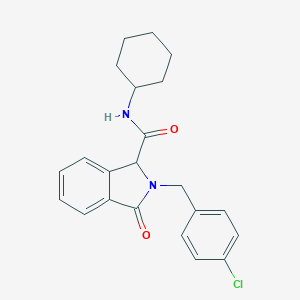
![N-[4-(aminosulfonyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B292988.png)
![3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292989.png)
![Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292990.png)
![11,13-dimethyl-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292992.png)
